Protein Labeling Efficiency: beta-Ethynylserine (βES) vs. Homopropargylglycine (HPG) in Complete Growth Media
In a direct head-to-head comparison of metabolic labeling efficiency in E. coli BL21 cultured in standard LB medium (1-hour incubation at 4 mM), beta-Ethynylserine (βES) demonstrated approximately 4-fold higher protein incorporation than homopropargylglycine (HPG), the methionine analog used in BONCAT [1]. The relative fluorescence intensity, normalized to βES signal set at 100%, was approximately 25% for HPG [1]. This differential is critical: βES achieves efficient labeling in complete, nutrient-rich media without requiring methionine-free conditions or auxotrophic strains, which are necessary for optimal HPG performance [1].
| Evidence Dimension | Protein incorporation efficiency (in-gel fluorescence intensity) |
|---|---|
| Target Compound Data | 100% (normalized relative intensity) |
| Comparator Or Baseline | Homopropargylglycine (HPG): approximately 25% relative intensity |
| Quantified Difference | Approximately 4-fold higher efficiency for βES |
| Conditions | E. coli BL21, LB medium, 1-hour incubation, 4 mM compound concentration, CuAAC conjugation to Cy5-azide, in-gel fluorescence detection |
Why This Matters
This quantitative efficiency advantage in standard growth conditions directly impacts procurement decisions for researchers requiring robust metabolic labeling without specialized media manipulation or auxotrophic systems.
- [1] Ignacio BJ, Dijkstra J, Mora N, Slot EFJ, van Weijsten MJ, Storkebaum E, Vermeulen M, Bonger KM. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nat Commun. 2023;14(1):3367. Figure 2d. View Source
